molecular formula C12H10BrFN2O B14075973 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine

6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine

Cat. No.: B14075973
M. Wt: 297.12 g/mol
InChI Key: YETZLESPYCMAEQ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine (CAS: 1508091-24-4, InChIKey: YETZLESPYCMAEQ-UHFFFAOYSA-N) is a heterocyclic compound featuring:

  • A pyridine ring substituted with a methyl group at position 2 and an amine at position 2.
  • A phenoxy group at position 6 of the pyridine, bearing bromo (Br) and fluoro (F) substituents at positions 4 and 2, respectively .

Its fluorinated structure enables radiolabeling (e.g., with ¹⁸F) for in vivo tracking, making it a critical tool for neuropharmacological research .

Properties

Molecular Formula

C12H10BrFN2O

Molecular Weight

297.12 g/mol

IUPAC Name

6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine

InChI

InChI=1S/C12H10BrFN2O/c1-7-10(15)3-5-12(16-7)17-11-4-2-8(13)6-9(11)14/h2-6H,15H2,1H3

InChI Key

YETZLESPYCMAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC2=C(C=C(C=C2)Br)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific synthetic route for this compound would involve the preparation of the appropriate boronic acid and halide precursors, followed by the coupling reaction under controlled conditions.

Chemical Reactions Analysis

6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding pyridine N-oxide, while reduction could produce a dehalogenated product.

Scientific Research Applications

6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions due to its potential as a ligand or inhibitor.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyridine Derivatives

(a) 6-Bromo-2-fluoropyridin-3-amine (CAS: 850220-97-2)
  • Structure: Lacks the phenoxy group but retains bromo and fluoro substituents on the pyridine ring.
  • Activity: Primarily used as an intermediate in organic synthesis. No reported GhrR affinity, highlighting the necessity of the phenoxy group for receptor binding .
(b) 6-(4-Fluorophenoxy)-2-methylpyridin-3-amine (CAS: 1214383-72-8)
  • Structure : Replaces the bromo substituent with a hydrogen atom.
  • Activity: Reduced steric bulk and altered electronic properties likely diminish GhrR binding compared to the bromo-fluoro analog. No PET imaging applications reported .
(c) 4-Bromo-6-(4-fluorophenyl)pyridazin-3-amine (InChIKey: GXTZRIDYKVHRKV-UHFFFAOYSA-N)
  • Structure : Features a pyridazine core instead of pyridine, with bromo and fluorophenyl groups.

Substituent Variation on the Phenoxy Group

(a) 6-(4-Methoxyphenoxy)-2-methylpyridin-3-amine (CAS: 1216071-32-7)
  • Structure : Methoxy (electron-donating) replaces bromo-fluoro (electron-withdrawing).
  • Activity: The methoxy group increases electron density on the phenoxy ring, which may disrupt hydrophobic or halogen-bonding interactions critical for GhrR binding. No GhrR activity data available .

Core Structure Modifications

(a) 2-Methylpyridin-3-amine (CAS: 3430-10-2)
  • Structure: Lacks the phenoxy group entirely.
  • Demonstrates that the phenoxy substituent is essential for target engagement .

Key Data and Research Findings

Table 1: Comparative Analysis of Selected Compounds

Compound Name Core Structure Key Substituents GhrR Affinity (Ki) PET Application Reference
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine Pyridine Br, F, phenoxy High (~nM range) Yes
6-Bromo-2-fluoropyridin-3-amine Pyridine Br, F Not reported No
6-(4-Fluorophenoxy)-2-methylpyridin-3-amine Pyridine F, phenoxy Not tested No
4-Bromo-6-(4-fluorophenyl)pyridazin-3-amine Pyridazine Br, fluorophenyl Not tested No

Mechanistic Insights

  • Phenoxy Role: The phenoxy group likely anchors the compound in the receptor’s lipophilic pocket, as its removal abolishes activity .
  • Stereochemistry : highlights that the (S)-enantiomer of the target compound exhibits superior binding over the (R)-form, emphasizing stereochemical precision in drug design .

Biological Activity

6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine has the following chemical formula:

  • Molecular Formula : C11H8BrFN2O
  • Molecular Weight : 283.096 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a pyridine ring substituted with a bromine and fluorine atom, which may influence its biological interactions.

The biological activity of 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes, modulating biochemical pathways involved in disease processes.
  • Receptor Binding : The compound can bind to various receptors, potentially affecting cellular signaling pathways related to inflammation, cancer proliferation, and other physiological responses .

Antimicrobial Activity

Research indicates that compounds similar to 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that related pyridine derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range from 4.69 µM to 156.47 µM against various bacterial strains .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Antifungal Activity

The compound also shows potential antifungal activity:

  • Fungal Inhibition : Research indicates effective inhibition against fungi such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 µM to 222.31 µM .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the effects of similar pyridine derivatives on cancer cell lines, revealing that certain substitutions enhance cytotoxicity against cancer cells while sparing normal cells .
  • Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of related compounds in models of lung fibrosis, suggesting that inhibition of specific pathways could alleviate symptoms associated with chronic inflammatory diseases .

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